2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Vue d'ensemble

Description

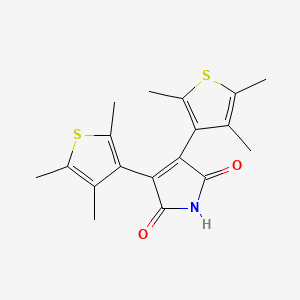

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is an organic compound with the molecular formula C18H19NO2S2. It is a derivative of maleimide, featuring two 2,4,5-trimethyl-3-thienyl groups attached to the maleimide core. This compound is known for its unique photochromic properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,4,5-trimethyl-3-thiophene, which is then subjected to bromination to form 2,4,5-trimethyl-3-bromothiophene.

Coupling Reaction: The brominated thiophene derivative is then coupled with maleimide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Des Réactions Chimiques

Photochromic Electrocyclic Reactions

BTTM exhibits reversible photochromic behavior due to its diarylethene structure. Upon UV irradiation (365 nm), the open-ring isomer undergoes a 6π-electrocyclic reaction to form the closed-ring isomer. Visible light (525 nm) reverses this process .

Key Observations:

-

Absorption Spectra Shifts :

Isomer λ_max (nm) Extinction Coefficient (M⁻¹cm⁻¹) Open-ring 300 1.2 × 10⁴ Closed-ring 550 8.5 × 10³ -

Thermal Stability :

The closed-ring isomer shows thermal stability up to 160°C, with an activation energy barrier of 28.5 kcal/mol for cycloreversion . -

Photo-Control of Crystallinity :

UV irradiation suppresses cold crystallization of the open-ring isomer, while visible light restores crystallinity .

Thiol-Michael Addition Reactions

The maleimide group in BTTM undergoes thiol-Michael addition with thiol-containing compounds (e.g., peptides, proteins), forming stable thioether linkages .

Reaction Conditions and Efficiency:

| Parameter | Optimal Value | Conjugation Efficiency |

|---|---|---|

| pH | 7.0–7.4 | 84% (cRGDfK peptide) |

| Molar Ratio (Maleimide:Thiol) | 2:1 | 58% (11A4 nanobody) |

| Reaction Time | 30 min – 2 h | Room Temperature |

Retro-Michael Reaction :

Under reducing conditions (e.g., 10 mM glutathione), the thioether adduct undergoes retro-Michael cleavage, restoring the maleimide group .

Synthetic Cross-Coupling Reactions

BTTM is synthesized via Stille coupling , where 3,4-dibromo-N-octylmaleimide reacts with 2-(tributylstannyl)thiophene derivatives in the presence of Pd(PPh₃)₂Cl₂ .

Reaction Pathway:

- Bromination of maleic anhydride with Br₂/AlCl₃ yields dibromo-maleic anhydride.

- Imidization with octylamine forms 3,4-dibromo-N-octylmaleimide.

- Stille coupling with stannylated thiophenes produces BTTM .

Yield : ~90% after silica gel chromatography .

Thermal Cycloreversion Kinetics

The closed-ring isomer reverts to the open-ring form via thermal pathways. Arrhenius analysis reveals:

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 28.5 kcal/mol |

| Half-Life (25°C) | >10 years |

Solvent-Dependent Reactivity

BTTM’s photochromic efficiency varies with solvent polarity:

| Solvent | Quantum Yield (Φ_open→closed) |

|---|---|

| Hexane | 0.62 |

| Ethyl Acetate | 0.58 |

| Acetonitrile | 0.45 |

Applications De Recherche Scientifique

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide has several scientific research applications, including:

Photochromic Materials: Due to its photochromic properties, it is used in the development of light-sensitive materials for optical data storage and photo-switchable devices.

Organic Electronics: The compound is utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

Biological Studies: It is used as a probe in biological studies to investigate protein-ligand interactions and other biochemical processes.

Chemical Sensors: The compound is employed in the fabrication of chemical sensors for detecting various analytes.

Mécanisme D'action

The mechanism of action of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide involves its photochromic behavior. Upon exposure to light, the compound undergoes a reversible structural change between its open and closed forms. This photoisomerization process is driven by the absorption of photons, leading to changes in the electronic structure and optical properties of the compound. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the thiophene rings and the maleimide core.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride: Similar in structure but with an anhydride group instead of the maleimide group.

2,3-Bis(2,4,5-trimethyl-3-thienyl)succinimide: A reduced form of the maleimide derivative.

2,3-Bis(2,4,5-trimethyl-3-thienyl)fumarate: Contains a fumarate group instead of the maleimide group.

Uniqueness

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is unique due to its specific combination of photochromic properties and electronic characteristics. The presence of the maleimide group enhances its reactivity and allows for versatile chemical modifications, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide (BTTM) is a synthetic organic compound notable for its unique structural characteristics and diverse biological activities. This compound belongs to the class of diarylethene derivatives, which are known for their photochromic properties and potential applications in various fields including materials science and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of BTTM consists of two 2,4,5-trimethyl-3-thienyl groups attached to a maleimide core. This configuration imparts specific electronic properties that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2S2 |

| Molecular Weight | 290.45 g/mol |

| CAS Number | 220191-36-6 |

BTTM exhibits several biological activities primarily due to its ability to interact with various molecular targets. The mechanisms by which it exerts its effects include:

- Antioxidant Activity : BTTM has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Photoresponsive Properties : The compound undergoes reversible transformations upon exposure to light, which can be utilized in targeted drug delivery systems.

- Enzyme Inhibition : Preliminary studies suggest that BTTM may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

- Anticancer Activity :

- Photochromic Behavior :

-

Magnetic Properties :

- Investigations into the magnetic interactions of BTTM revealed that its closed-ring isomer exhibits strong anti-ferromagnetic properties, making it a candidate for studies in molecular magnetism.

Comparative Analysis with Similar Compounds

To understand the uniqueness of BTTM's biological activity, it is essential to compare it with similar diarylethene compounds:

| Compound Name | Antioxidant Activity | Cytotoxicity | Photochromic Behavior |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 1,2-Bis(2-thienyl)perfluorocyclopentene | Moderate | Low | Yes |

| 1,2-Bis(4-methoxyphenyl)perfluorocyclopentene | Low | High | Yes |

Applications in Research and Industry

BTTM's unique properties make it suitable for various applications:

- Drug Development : Its ability to induce apoptosis in cancer cells positions it as a potential lead compound for anticancer therapies.

- Material Science : The photochromic nature allows for the development of smart materials that can change properties upon light exposure.

- Sensors : Due to its fluorescence properties in the open-ring form, BTTM can be utilized in biosensors for detecting specific biomolecules.

Propriétés

IUPAC Name |

3,4-bis(2,4,5-trimethylthiophen-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S2/c1-7-9(3)22-11(5)13(7)15-16(18(21)19-17(15)20)14-8(2)10(4)23-12(14)6/h1-6H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZCQTZIDIVCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=C(C(=O)NC2=O)C3=C(SC(=C3C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621648 | |

| Record name | 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220191-36-6 | |

| Record name | 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.